Cas no 17617-45-7 (Picrotoxinin)
Picrotoxinin is an effective convulsant and a chloride channel blocker Conclusion: picrotoxinin is a noncompetitive GABAA receptor antagonist, which negatively regulates the effect of GABA on GABAA receptors Picrotoxinin is able to inhibit α one β two γ 2L GABAA receptor with an IC50 value of 1.15 μ M
Picrotoxinin structure
Picrotoxinin
17617-45-7
C15H16O6
292.28394
MFCD00078765
156586
Picrotoxinin Properties
Names and Identifiers
-
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)-,(1aR,2aR,3S,6R,6aS,8aS,8bR,9R)-
- Picrotoxinin
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydrox...
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)
- PICROTOXININ(RG)
- Yellowmouth Dutchmanspipe Root
- ahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)-,(1ar-(1a-alpha,2a-beta,3-bet
- 6a-beta,8as*,8b-beta,9r*))-6-beta
- +Expand
-
- MFCD00078765
- PIMZUZSSNYHVCU-KBLUICEQSA-N
- InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7?,8-,9-,10-,13-,14-,15+/m1/s1
- C=C(C)C1[C@@H]2C(=O)O[C@H]1[C@@H]3[C@]4(C)[C@]2(C[C@@H]5[C@@]4(C(=O)O3)O5)O
Computed Properties
- 292.09500
- 1
- 6
- 1
- 21
- 642
- 0
- 0
- 8
- 0
- 0
- 1
- -0.5
- 0
- 85.4
Experimental Properties
- -0.06200
- 85.36000
- 1.4359 (estimate)
- 354.22°C (rough estimate)
- 203-205°C
- Uncertain
- Uncertain
- D17 +4.4° (c = 4.28 in abs alc), +3.49° (c = 7.57 in acetone)
- 1.2207 (rough estimate)
Picrotoxinin Price
Picrotoxinin Suppliers
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
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(CAS:17617-45-7)
YANG YANG
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Anpel
Audited Supplier
(CAS:17617-45-7)
AN PU SHI YAN
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Picrotoxinin Related Literature
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1. 267. Picrotoxin. Part IVRonald W. H. O'Donnell,Alexander Robertson,James C. Harland J. Chem. Soc. 1939 1261
-
Qiang-Qiang Shi,Jiang-Jiang Tang,Jin-Ming Gao Nat. Prod. Rep. 2022 39 2096
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3. 922. Picrotoxin and tutin. Part VIIIR. B. Johns,S. N. Slater,R. J. Woods,D. Brasch,Roy Gee J. Chem. Soc. 1956 4715
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4. 607. Picrotoxin. Part VII. The chemistry of anhydropicrotinJ. S. E. Holker,Alexander Robertson,J. H. Taylor,K. U. Holker,W. R. N. Williamson J. Chem. Soc. 1958 2987
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5. 174. Picrotoxinin and tutin. Part III. The hydrogenation of picrotoxininS. N. Slater J. Chem. Soc. 1949 806
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6. 428. Picrotoxin and tutin. Part VI. Methylation and methanolysisJ. C. Benstead,Roy Gee,R. B. Johns,M. Martin-Smith,S. N. Slater J. Chem. Soc. 1952 2292
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Donald Mercer,Alexander Robertson J. Chem. Soc. 1936 288
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8. 990. The structure of picrotoxic acidD. E. Hathway J. Chem. Soc. 1957 4953
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9. 185. Picrotoxin and tutin. Part IV. The reducing properties and functional groupsJ. C. Benstead,H. V. Brewerton,J. R. Fletcher,M. Martin-Smith,S. N. Slater,A. T. Wilson J. Chem. Soc. 1952 1042
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R. A. Shenvi Nat. Prod. Rep. 2016 33 535
Recommended suppliers
Amadis Chemical Company Limited
(CAS:17617-45-7)Picrotoxinin
99%
1g
317.0